3-Chloro-1-(2-thienyl)-1-propanol
Overview
Description
3-Chloro-1-(2-thienyl)-1-propanol: is an organic compound that belongs to the class of chlorinated alcohols It features a thiophene ring, which is a five-membered ring containing sulfur, attached to a propanol chain with a chlorine atom at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reduction of 3-Chloro-1-(2-thienyl)-1-propanone: One common method for preparing 3-Chloro-1-(2-thienyl)-1-propanol involves the reduction of 3-Chloro-1-(2-thienyl)-1-propanone.
Enzymatic Reduction: The process involves reducing 3-Chloro-1-(2-thienyl)-1-propanone in a medium using the enzyme alcohol dehydrogenase, resulting in the formation of optically active this compound.
Industrial Production Methods: The industrial production of this compound typically follows the same synthetic routes as laboratory methods but on a larger scale. The use of biocatalysts, such as alcohol dehydrogenase, is favored due to its efficiency and selectivity in producing the desired enantiomer .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Chloro-1-(2-thienyl)-1-propanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: The chlorine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of 3-Chloro-1-(2-thienyl)-1-propanone.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
Chemistry: 3-Chloro-1-(2-thienyl)-1-propanol is used as an intermediate in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals .
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: this compound serves as a precursor in the synthesis of active pharmaceutical ingredients, such as those used in the treatment of depression and incontinence .
Industry: The compound is utilized in the production of fine chemicals and as a building block in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of 3-Chloro-1-(2-thienyl)-1-propanol involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its functional groups, which can participate in various chemical reactions. For instance, the hydroxyl group can form hydrogen bonds, while the chlorine atom can engage in halogen bonding. These interactions can influence the compound’s biological activity and its ability to interact with enzymes and receptors.
Comparison with Similar Compounds
3-Chloro-1-(2-thienyl)-1-propanone: This compound is a precursor to 3-Chloro-1-(2-thienyl)-1-propanol and shares a similar structure but lacks the hydroxyl group.
2-Chloro-1-(2-thienyl)-1-propanol: Similar to this compound but with the chlorine atom at the second position.
3-Bromo-1-(2-thienyl)-1-propanol: A brominated analog with similar properties but different reactivity due to the presence of bromine instead of chlorine.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
3-chloro-1-thiophen-2-ylpropan-1-ol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClOS/c8-4-3-6(9)7-2-1-5-10-7/h1-2,5-6,9H,3-4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YISRPYKYTBBHBK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CCCl)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.